Homo-Duplex Thermal Stability: L-allo-aTNA vs. L-aTNA vs. DNA
Oligomers synthesized from (2R,3S)-2-aminobutane-1,3-diol (L-allo-aTNA) form antiparallel homo-duplexes, but with thermal stability that is markedly lower than that of natural DNA duplexes. In contrast, the diastereomeric L-aTNA (synthesized from L-Threoninol, (2S,3S)-2-aminobutane-1,3-diol) forms 'extremely stable' homo-duplexes [1]. This result identifies the (2R,3S) configuration as a key determinant for achieving a tunable, lower-stability XNA platform, whereas the (2S,3S) configuration is preferred when maximizing duplex stability is the goal.
| Evidence Dimension | Thermal stability of homo-duplexes |
|---|---|
| Target Compound Data | Lower thermal stability than DNA (exact Tm values not accessible in abstract; qualitative ranking: L-allo-aTNA < DNA) |
| Comparator Or Baseline | L-aTNA (from (2S,3S)-2-aminobutane-1,3-diol) forms 'extremely stable' homo-duplexes; natural DNA duplexes serve as a baseline. |
| Quantified Difference | L-allo-aTNA stability < DNA stability << L-aTNA stability (qualitative ranking). Exact numerical Tm differences could not be extracted from the available abstract. |
| Conditions | UV thermal denaturation experiments on aTNA and allo-aTNA 12-mer homo-duplexes in standard buffer conditions, as reported in Murayama et al., Org. Biomol. Chem., 2022. |
Why This Matters
For XNA researchers, selecting L-allo-threoninol over L-threoninol enables the construction of XNA architectures with inherently lower and therefore tunable thermal stability, which is advantageous for applications requiring dynamic strand exchange, such as DNA computing or controlled release systems.
- [1] Murayama, K., Kashida, H. & Asanuma, H. Methyl group configuration on acyclic threoninol nucleic acids (aTNAs) impacts supramolecular properties. Org. Biomol. Chem. 20, 4115–4122 (2022). DOI: 10.1039/d2ob00266c. View Source
